1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
Description
1-(4-Fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a piperazine derivative characterized by two key structural motifs:
- A 4-fluorobenzenesulfonyl group at the 1-position of the piperazine ring.
- A 3-(1H-pyrrol-1-yl)benzoyl group at the 4-position.
The piperazine core is a common pharmacophore in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, pKa) and engage in hydrogen bonding . The fluorinated sulfonyl group enhances metabolic stability and electron-withdrawing effects, while the pyrrole-containing benzoyl moiety may contribute to π-π stacking or hydrophobic interactions in biological targets.
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C21H20FN3O3S/c22-18-6-8-20(9-7-18)29(27,28)25-14-12-24(13-15-25)21(26)17-4-3-5-19(16-17)23-10-1-2-11-23/h1-11,16H,12-15H2 |
InChI Key |
HBXPDNIMJCORTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a synthetic organic compound classified as a piperazine derivative. Its unique structure includes a piperazine core substituted with a fluorobenzenesulfonyl group and a pyrrole-containing benzoyl moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20FN3O3S
- Molecular Weight : 413.5 g/mol
- IUPAC Name : [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone
Synthesis
The synthesis of 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves several key reactions:
- Formation of the Piperazine Core : Piperazine reacts with appropriate benzoyl chloride derivatives under basic conditions.
- Introduction of the Pyrrole Group : A coupling reaction with a pyrrole derivative introduces the pyrrole moiety.
- Purification : Techniques such as recrystallization and chromatography are employed to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine possesses antimicrobial properties. It demonstrates effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the fluorine and sulfonyl groups enhances its binding affinity to molecular targets involved in cancer progression.
Tyrosinase Inhibition
Recent research has highlighted its potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. The compound was found to exhibit competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating its potency in this regard .
The biological activity of 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is attributed to its interaction with specific molecular targets:
- Enzymatic Interaction : The compound binds to enzymes such as tyrosinase, preventing substrate binding and thereby inhibiting enzyme activity.
- Receptor Modulation : It may also interact with various receptors, modulating biological pathways involved in disease processes.
Comparative Analysis with Similar Compounds
The following table compares 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-chlorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine | Structure | Chlorine substitution may alter biological activity |
| 4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine | Structure | Lacks sulfonyl group, different therapeutic targets |
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]piperazine | Structure | Contains pyrazole instead of pyrrole, differing pharmacological profile |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
Another study assessed the compound's effects on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Cytotoxic Piperazine Derivatives
Key Analogs :
Structural Differences :
- The target compound replaces the 4-chlorobenzhydryl group with a 3-(1H-pyrrol-1-yl)benzoyl moiety.
- The 4-fluorobenzenesulfonyl group replaces benzoyl chlorides in the analogs.
Dopamine and Serotonin Receptor Ligands
Key Analogs :
Structural Differences :
Antimicrobial and Anti-Inflammatory Piperazines
Key Analogs :
Structural Differences :
Enzyme Inhibitors
Structural Differences :
- Compound 8 contains a phenylsulfonyl-indole group, whereas the target compound uses a pyrrole-benzoyl system.
Q & A
Q. What are the typical synthetic routes and reaction optimization strategies for preparing 1-(4-fluorobenzenesulfonyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine?
- Methodological Answer : The synthesis involves sequential functionalization of the piperazine core. First, sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the sulfonyl intermediate. Next, benzoylation at the 4-position is achieved via coupling with 3-(1H-pyrrol-1-yl)benzoyl chloride using a catalyst like CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O biphasic system. Key optimizations include:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity of sulfonylation and benzoylation. For example, the fluorobenzenesulfonyl group shows distinct aromatic proton splitting patterns in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 428.5) and isotopic patterns .
- HPLC-PDA : For purity assessment (>95% by area under the curve).
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer : Initial screening should focus on:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors containing fluorobenzyl-piperazine fragments .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility studies : Measure logP values via shake-flask method to guide formulation strategies .
Advanced Research Questions
Q. How can reaction yields be improved for the sulfonylation step, and what are common pitfalls?
- Methodological Answer : Low yields (<50%) often arise from:
- Competitive N-alkylation : Mitigated by using excess sulfonyl chloride (1.2–1.5 equiv) and slow addition to the reaction mixture.
- Moisture sensitivity : Anhydrous DMF and molecular sieves (4Å) improve stability of the sulfonyl chloride intermediate.
- Workup optimization : Extract unreacted starting materials with ethyl acetate (3×15 mL) and wash with brine to remove residual DMF .
Q. How should researchers resolve contradictory bioactivity data between in vitro and cellular assays?
- Methodological Answer : Discrepancies may stem from:
- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to assess CYP450-mediated degradation.
- Membrane permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Poor permeability (<1×10⁻⁶ cm/s) suggests need for prodrug strategies.
- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Q. What computational approaches predict structure-activity relationships (SAR) for analogs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The fluorobenzenesulfonyl group often occupies hydrophobic regions, while the pyrrole-benzoyl moiety engages in π-π stacking .
- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and molar refractivity. For example, analogs with TPSA <90 Ų show improved blood-brain barrier penetration .
Q. How can solubility challenges in aqueous buffers be addressed without compromising activity?
- Methodological Answer : Strategies include:
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays.
- Salt formation : React with HCl or maleic acid to improve crystallinity and aqueous solubility (e.g., hydrochloride salt increases solubility by 5×) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for enhanced bioavailability.
Q. What structural modifications enhance selectivity for neurological targets (e.g., 5-HT receptors)?
- Methodological Answer : Key modifications:
- Substituent addition : Introduce electron-donating groups (e.g., -OCH₃) at the benzoyl para-position to enhance serotonin receptor affinity.
- Scaffold hopping : Replace pyrrole with indole to mimic tryptophan-based ligands.
- Bioisosteres : Substitute the sulfonyl group with a carbonyl to reduce off-target kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
